

Technical Support Center: 6-Chloro-2-methylpyridine-3-carbaldehyde Reactions

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Compound of Interest

Compound Name: 6-Chloro-2-methylpyridine-3-carbaldehyde

Cat. No.: B1418031

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This guide is structured to address your challenges in a logical, problem-solving format. We begin with frequently asked questions regarding the primary synthesis route and then delve into specific troubleshooting for common side products, providing mechanistic explanations and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for 6-Chloro-2-methylpyridine-3-carbaldehyde and what is the core mechanism?

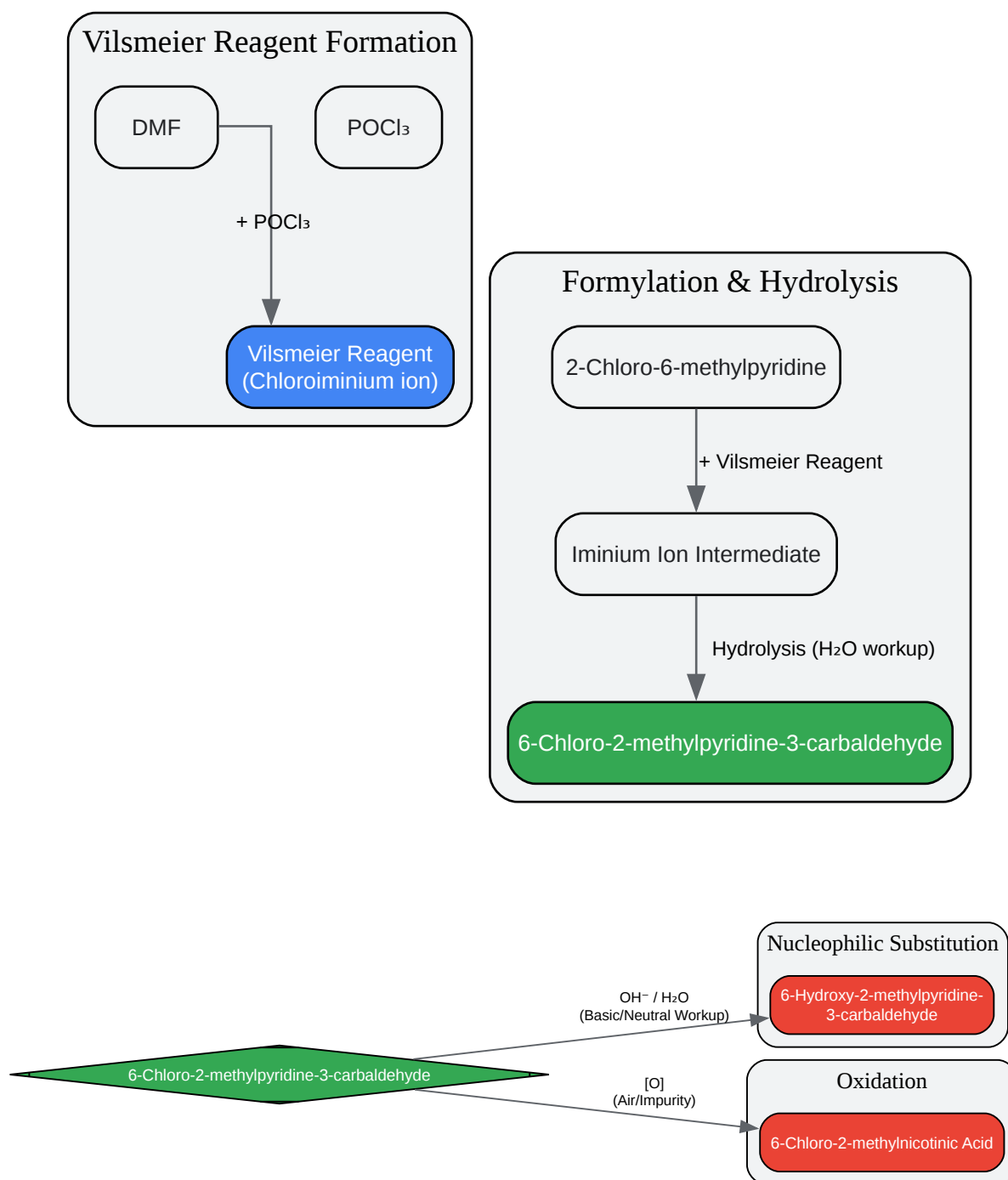
The most prevalent method for synthesizing **6-Chloro-2-methylpyridine-3-carbaldehyde** is the Vilsmeier-Haack reaction.^{[1][2]} This reaction formylates an electron-rich aromatic or heteroaromatic ring, in this case, 2-Chloro-6-methylpyridine.

Mechanism Overview: The reaction proceeds in two main stages:

- **Formation of the Vilsmeier Reagent:** A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl_3) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.^{[3][4]}
- **Electrophilic Aromatic Substitution:** The electron-rich pyridine ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion

intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]
[5]

Below is a diagram illustrating the primary reaction pathway.



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